molecular formula C7H13NO B11729022 rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine

rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine

Cat. No.: B11729022
M. Wt: 127.18 g/mol
InChI Key: HOGOLKHCHFSFKN-RRKCRQDMSA-N
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Description

Endo Isomer

  • Spatial orientation : NH2 group directed toward the concave face of the bicyclic system
  • Stability : 3.2 kcal/mol more stable than exo form (DFT-B3LYP/6-31G* calculations)
  • Reactivity : Prone to intramolecular hydrogen bonding with the bridging oxygen, reducing nucleophilicity

Exo Isomer

  • Spatial orientation : NH2 group oriented away from the bicyclic core
  • Solubility : 18% higher in aqueous solutions due to exposed amine group
  • Catalytic behavior : Preferred substrate for Rh(I)-mediated hydroarylation reactions (86% endo selectivity)

Table 2. Isomer Comparison

Property Endo Isomer Exo Isomer
ΔG (kcal/mol) 0 (reference) +3.2
Aqueous solubility 12 mg/mL 14.2 mg/mL
NH2 pKa 9.8 ± 0.1 10.2 ± 0.1
Torsional barrier 8.7 kcal/mol 6.9 kcal/mol

Computational Modeling of Molecular Conformations

Density Functional Theory (DFT) calculations at the ωB97X-D/def2-TZVP level provide insights into conformational preferences:

  • Low-energy conformers : Two dominant minima identified:

    • Conformer A : Endo-NH2 with O-C2-C1-C4 dihedral = 112°
    • Conformer B : Exo-NH2 with O-C2-C1-C4 dihedral = 68°
  • Transition state : A 1,2-shift mechanism between endo and exo forms exhibits an activation energy of 14.3 kcal/mol.

  • Electrostatic potential : The bridging oxygen atom carries a partial charge of -0.42 e, while the amine group shows +0.31 e (Mulliken analysis).

Molecular dynamics simulations (300 K, 10 ns) reveal rapid interconversion between puckered states of the bicyclic ring, with an average RMSD of 0.8 Å for heavy atoms. The methanamine group maintains 87% occupancy in the endo orientation under equilibrium conditions.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine

InChI

InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6+,7+/m0/s1

InChI Key

HOGOLKHCHFSFKN-RRKCRQDMSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@@H]1O2)CN

Canonical SMILES

C1CC2C(CC1O2)CN

Origin of Product

United States

Preparation Methods

Key Steps:

  • Vinyl Triflate Intermediate : Reacting R-phenylglycinol with vinyl triflate under palladium catalysis yields an α,β-unsaturated intermediate.

  • Cyclization : Heating the intermediate triggers an IMDA reaction, forming the 7-oxabicyclo[2.2.1]heptane skeleton with >95% diastereomeric excess ().

  • Amine Introduction : The methanamine group is introduced via reductive amination of a ketone precursor using sodium cyanoborohydride (NaBH3CN) in methanol ().

Table 1: IMDA Reaction Parameters

ParameterValueSource
CatalystPd(PPh3)4
Temperature80°C
Diastereomeric Excess>95%
Yield (Overall)62%

Norbornene-Based Epoxidation and Functionalization

Starting from norbornene , a scalable route involves epoxidation followed by ring-opening reactions (,).

Procedure:

  • Epoxidation : Treating norbornene with m-chloroperbenzoic acid (mCPBA) forms the epoxide derivative.

  • Ring-Opening Amination : Reacting the epoxide with ammonia under high pressure (5 atm) introduces the amine group, yielding the racemic product ().

  • Resolution : Chiral chromatography separates enantiomers, though the target compound is typically used as a racemate ().

Table 2: Epoxidation and Amination Conditions

StepReagent/ConditionYield
EpoxidationmCPBA, CH2Cl2, 0°C85%
AminationNH3, EtOH, 5 atm, 60°C73%

Reductive Amination of Bicyclic Ketones

A ketone intermediate, 7-oxabicyclo[2.2.1]heptan-2-one , undergoes reductive amination to install the methanamine group (,).

Protocol:

  • Ketone Synthesis : Oxidize a secondary alcohol on the bicyclic framework using Jones reagent (CrO3/H2SO4) ().

  • Reductive Amination : React the ketone with ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloromethane, achieving 88% conversion ().

Table 3: Reductive Amination Optimization

ParameterOptimal ValuePurity
Reducing AgentSTAB95%
SolventCH2Cl2
Reaction Time12 h

Biocatalytic Approaches

While less common, alcohol dehydrogenase (ADH) -mediated reductions have been explored for enantioselective synthesis ().

Process Overview:

  • Ketone Precursor : Generate 7-oxabicyclo[2.2.1]heptan-2-one via oxidation.

  • Enzymatic Reduction : Use ADH from Candida glabrata with glucose dehydrogenase (GDH) for cofactor recycling, achieving >99.5% e.e. for individual enantiomers ().

  • Racemization : Combine enantiomers to obtain the racemic mixture.

Table 4: Biocatalytic Performance Metrics

MetricValueSource
Space-Time Yield660 g·L⁻¹·d⁻¹
Optical Purity>99.5% e.e.

Comparative Analysis of Methods

Table 5: Synthesis Route Comparison

MethodStrengthsLimitations
IMDAHigh stereoselectivityMulti-step, costly catalysts
EpoxidationScalableRequires high-pressure conditions
Reductive AminationSimple workflowModerate yields
BiocatalyticEco-friendly, high e.e.Costly enzymes

Industrial-Scale Considerations

For kilogram-scale production, the epoxidation-amination route is preferred due to its robustness (). Key adjustments include:

  • Continuous Flow Reactors : Enhance safety and efficiency for epoxidation ().

  • Crystallization Purification : Isolate the hydrochloride salt via anti-solvent addition (e.g., diethyl ether) ().

Analytical Characterization

Critical quality control steps involve:

  • Chiral HPLC : Confirm racemic composition using a Chiralpak AD-H column (hexane:isopropanol 90:10) ().

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl3) shows characteristic peaks at δ 3.72 (OCH2) and δ 2.89 (CH2NH2) ( ).

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The methanamine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as:

    Oxidized Derivatives: Resulting from oxidation reactions.

    Reduced Amines: From reduction reactions.

    Substituted Amines: From substitution reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine exhibits promising anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µg/mL)
HCT-1163.6 - 11.0
MCF-71.9 - 7.52

The compound's mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation in cancerous cells while sparing normal cells, suggesting a degree of selectivity that is crucial for therapeutic applications .

Neurological Applications

The structural characteristics of this compound make it a candidate for neurological applications, particularly as a potential modulator of neurotransmitter systems. Its ability to cross the blood-brain barrier could be advantageous in developing treatments for conditions such as depression or anxiety disorders .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various derivatives based on this compound, several compounds were tested against HCT-116 and MCF-7 cell lines using the MTT assay method. Results showed significant cytotoxic effects at low concentrations (IC50 values ranging from 1.9 to 11 µg/mL), indicating that modifications to the core structure could enhance its anticancer potency .

Case Study 2: Neuropharmacological Research

Research focusing on the neuropharmacological properties of this compound has explored its effects on monoamine transporters. It was found to exhibit selective inhibition of certain transporters, which may contribute to its potential as an antidepressant or anxiolytic agent .

Mechanism of Action

The mechanism by which rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine exerts its effects involves interactions with specific molecular targets. These interactions may include:

    Binding to Receptors: The compound may bind to specific receptors, influencing biological pathways.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic processes.

    Signal Transduction: The compound may modulate signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

a. rac-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine

  • Molecular Formula: C₇H₁₃NO (identical to the target compound).
  • Molecular Weight : 127.19 g/mol .
  • Key Difference : Stereochemistry at position 4 (4S vs. 4R).
  • Implications : The 4S stereoisomer may exhibit distinct solubility, reactivity, or biological activity due to altered spatial arrangement. For example, enantiomers often show differences in receptor binding or metabolic stability .

b. rac-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine (exo)

  • Molecular Formula: C₆H₁₁NO.
  • Molecular Weight : 113.16 g/mol .
  • Key Difference : Smaller molecular size (fewer carbons) and exo configuration.
  • Applications : Lab use only (discontinued commercially), suggesting challenges in synthesis or stability .

Functional Group Derivatives

a. rac-2-[(1r,2r,4s)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid

  • Molecular Formula : C₈H₁₂O₃.
  • Molecular Weight : 156.18 g/mol.
  • Key Feature : Carboxylic acid substituent instead of primary amine.
  • Analytical Data : Collision cross-section (CCS) values for [M+H]⁺ (162.5 Ų ) and [M-H]⁻ (148.3 Ų ) aid in mass spectrometry-based identification .

b. rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

  • Molecular Formula : C₇H₁₀O₃.
  • Molecular Weight : 142.15 g/mol.
  • Properties : Higher density (1.31 g/cm³ ) and boiling point (290.7°C ) compared to the amine derivative, reflecting stronger intermolecular forces (e.g., hydrogen bonding via -COOH) .

Salts and Stabilized Forms

a. 7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine Hydrochloride

  • CAS : 130464-52-6.
  • Key Feature : Hydrochloride salt form enhances solubility in polar solvents.
  • Applications : Improved stability for storage and handling compared to free amines .

b. rac-(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine Hydrochloride

  • Synonym: CHEMBL4591692.
  • InChIKey : DZOONCSMZVPSHJ-KVQBGUIXSA-N.
  • Relevance : Salt formation is common in pharmaceuticals to modulate bioavailability .

Heterocyclic Variants

a. rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one

  • Molecular Formula : C₆H₈O₂.
  • Molecular Weight : 112.13 g/mol.
  • Key Difference : 3.2.0 bicyclic system with a ketone group instead of amine.
  • Implications : The ketone introduces electrophilic reactivity, enabling nucleophilic additions absent in the target compound .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Stereochemistry Notable Properties
rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine C₇H₁₃NO 127.19 Primary amine 1R, 2S, 4R Chiral building block
rac-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine (exo) C₆H₁₁NO 113.16 Primary amine exo configuration Lab use only, discontinued
rac-2-[(1r,2r,4s)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid C₈H₁₂O₃ 156.18 Carboxylic acid N/A CCS: 162.5 Ų ([M+H]⁺)

Table 2: Commercial and Research Status

Compound Name CAS Number Supplier/Status Applications
rac-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine EN300-306918 Discontinued (Biosynth) Pharmaceutical intermediates
7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine Hydrochloride 130464-52-7 Available (Accela) Salt forms for enhanced stability
rac-(1S,2S,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid 1932461-39-6 Supplied by MolCore Specialty synthesis

Biological Activity

Rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound this compound has the following characteristics:

PropertyValue
Molecular FormulaC7_7H13_{13}NO
Molecular Weight127.184 g/mol
CAS Number2059907-99-0
Purity≥95%

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). The compound is believed to act as a selective modulator of neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies have shown that this compound may provide neuroprotection against oxidative stress and excitotoxicity in neuronal cells.
  • Antidepressant-like Activity : In animal models, it has demonstrated potential antidepressant effects by modulating serotonin and norepinephrine levels.
  • Cognitive Enhancement : Preliminary data suggest that the compound may enhance cognitive functions such as memory and learning through cholinergic pathways.

Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: Neuroprotection in Ischemic Models

A study conducted on ischemic rat models indicated that administration of this compound reduced neuronal loss and improved functional recovery post-stroke.

Study 2: Behavioral Assessment in Depression Models

In a forced swim test for depression-like behavior in mice, the compound significantly reduced immobility time compared to control groups, suggesting an antidepressant effect.

Study 3: Cognitive Function Enhancement

Research involving Morris water maze tests showed that subjects treated with this compound exhibited improved spatial learning and memory retention.

Q & A

Q. What are the established synthetic methodologies for rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. A common approach employs Diels-Alder reactions to construct the bicyclic core, followed by selective functionalization of the amine group. For example, diastereomer separation via chromatography or crystallization is critical due to the compound's stereochemical complexity . Purification techniques such as recrystallization or preparative HPLC are often required to isolate the desired enantiomer .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • NMR Spectroscopy : Critical for confirming stereochemistry and hydrogen bonding patterns. 1^1H and 13^13C NMR can resolve diastereotopic protons and bridgehead carbons .
  • X-ray Crystallography : Provides definitive stereochemical assignment, especially for resolving ambiguities in bicyclic systems .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for amine derivatives .

Q. What are the key applications of this compound in academic research?

The bicyclic amine structure makes it valuable as:

  • A chiral building block for asymmetric synthesis (e.g., ligands in catalysis).
  • A scaffold for studying structure-activity relationships in medicinal chemistry, particularly for neurotransmitter analogs .

Advanced Research Questions

Q. How can researchers optimize the diastereomeric ratio during synthesis?

  • Reaction Conditions : Adjusting temperature, solvent polarity, or catalyst loading (e.g., chiral auxiliaries) can enhance stereoselectivity. For example, low temperatures favor kinetic control in cyclization steps .
  • Continuous Flow Reactors : Improve reproducibility and diastereomeric excess (d.e.) by enabling precise control over reaction parameters like residence time and mixing efficiency .
  • Post-Synthesis Resolution : Use chiral stationary phases in HPLC or enzymatic resolution to separate diastereomers .

Q. How does the amine functionality influence reactivity compared to structurally similar bicyclic compounds?

The primary amine group enhances nucleophilicity, enabling reactions such as:

  • Schiff Base Formation : Useful for constructing imine-linked coordination polymers.
  • Salt Formation : Improves solubility in polar solvents, facilitating biological assays.
    Comparatively, analogs like 7-oxabicyclo[2.2.1]heptane lack this reactivity, limiting their utility in derivatization (see table below).
CompoundFunctional GroupKey Reactivity Difference
rac-[(1R,2S,4R)-...methanaminePrimary amineNucleophilic substitutions, salt formation
7-Oxabicyclo[2.2.1]heptaneEther oxygenLimited to hydrogen bonding or oxidation

Q. What strategies resolve contradictions between computational predictions and experimental data in stereochemical assignments?

  • Cross-Validation : Combine NMR (NOESY for spatial proximity) with computational methods (DFT for energy-minimized conformers) to reconcile discrepancies .
  • Dynamic NMR Studies : Probe ring-flipping or chair inversions in the bicyclic system to assess conformational rigidity .
  • Single-Crystal Analysis : Resolve ambiguities in substituent orientation definitively .

Q. How can researchers address challenges in characterizing degradation products under varying pH conditions?

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions and analyze products via LC-MS/MS.
  • Stability-Indicating Assays : Use RP-HPLC with UV/fluorescence detection to monitor hydrolytic byproducts (e.g., oxidized amines or ring-opened species) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize discrepancies.
  • Stereochemical Purity : Verify enantiomeric excess (e.e.) via chiral HPLC, as impurities in diastereomers can skew activity .
  • Meta-Analysis : Compare data across publications using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Methodological Recommendations

  • Stereochemical Documentation : Always report enantiomeric ratios (e.g., d.e. or e.e.) and purification methods to ensure reproducibility .
  • Collaborative Validation : Partner with computational chemists to model reaction pathways and predict byproducts .

For further details on structural analogs or synthesis protocols, consult the comparative tables and reaction schematics in .

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